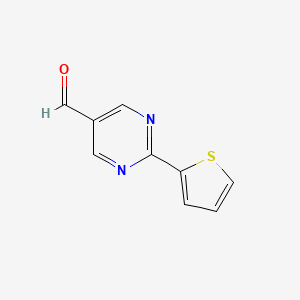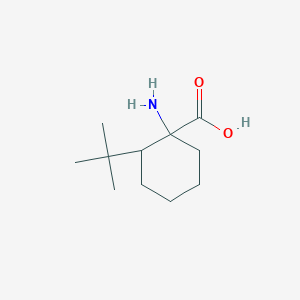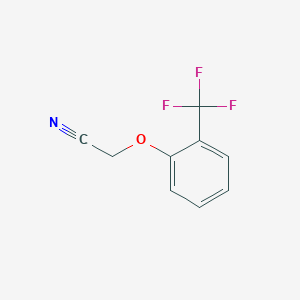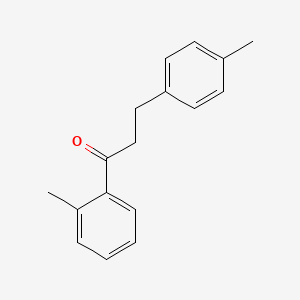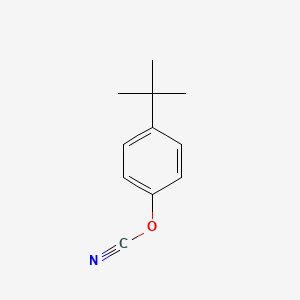
4-tert-Butylphenyl cyanate
Descripción general
Descripción
4-tert-Butylphenyl cyanate is an organic compound that belongs to the class of cyanate esters. These compounds are characterized by the presence of a cyanate functional group (R-O-C≡N), which is distinct from isocyanates (R-N=C=O). Cyanate esters are known for their high thermal stability and are used in various industrial applications, particularly in the production of high-performance polymers.
Métodos De Preparación
The synthesis of 4-tert-Butylphenyl cyanate typically involves the reaction of 4-tert-butylphenol with cyanogen bromide in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate phenoxide ion, which then reacts with cyanogen bromide to form the cyanate ester.
Synthetic Route:
- Dissolve 4-tert-butylphenol in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to form the phenoxide ion.
- Slowly add cyanogen bromide to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the safety and scalability of the process.
Análisis De Reacciones Químicas
4-tert-Butylphenyl cyanate undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction:
- Reduction of this compound can yield amines or alcohols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution:
- Nucleophilic substitution reactions can occur at the cyanate group, leading to the formation of urethanes or carbamates. Reagents such as alcohols or amines are typically used in these reactions.
Major Products:
- Urethanes, carbamates, and various carbonyl compounds are the major products formed from these reactions.
Aplicaciones Científicas De Investigación
4-tert-Butylphenyl cyanate has several applications in scientific research:
Chemistry:
- Used as a precursor in the synthesis of high-performance polymers and resins.
- Employed in the study of reaction mechanisms involving cyanate esters.
Biology:
- Investigated for its potential use in biochemical assays and as a reagent in protein modification.
Medicine:
- Explored for its potential in drug delivery systems due to its stability and reactivity.
Industry:
- Utilized in the production of advanced composite materials for aerospace and automotive applications.
- Applied in the manufacture of adhesives and coatings with high thermal resistance.
Mecanismo De Acción
The mechanism of action of 4-tert-Butylphenyl cyanate involves the reactivity of the cyanate group. The cyanate group can undergo cyclotrimerization to form triazine rings, which contribute to the thermal stability of the resulting polymers. The compound can also react with nucleophiles, leading to the formation of urethanes and carbamates.
Molecular Targets and Pathways:
- The cyanate group targets nucleophilic sites in molecules, facilitating the formation of stable bonds.
- Pathways involving cyclotrimerization and nucleophilic substitution are key to its reactivity.
Comparación Con Compuestos Similares
- Phenyl cyanate
- Methyl cyanate
- Ethyl cyanate
- Isocyanates such as phenyl isocyanate and methyl isocyanate
Uniqueness:
- The presence of the tert-butyl group in 4-tert-Butylphenyl cyanate enhances its thermal stability and makes it suitable for high-temperature applications.
- Compared to isocyanates, cyanate esters like this compound are less toxic and more stable, making them preferable in certain industrial applications.
Propiedades
IUPAC Name |
(4-tert-butylphenyl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFKTGCPZFNXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621415 | |
| Record name | 4-tert-Butylphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-16-7 | |
| Record name | 4-tert-Butylphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B1629811.png)
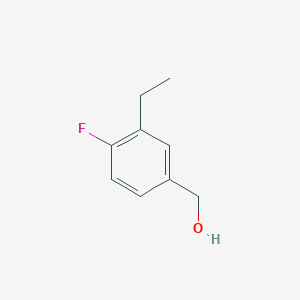




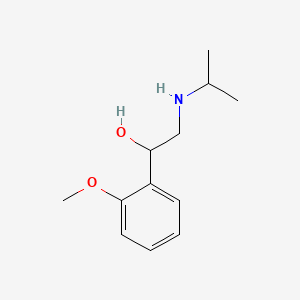

![[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B1629825.png)
